molecular formula C26H26N4O5S2 B6483349 2-({11-acetyl-4-[(furan-2-yl)methyl]-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl}sulfanyl)-N-(4-ethoxyphenyl)acetamide CAS No. 1189420-68-5

2-({11-acetyl-4-[(furan-2-yl)methyl]-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl}sulfanyl)-N-(4-ethoxyphenyl)acetamide

Cat. No.: B6483349
CAS No.: 1189420-68-5
M. Wt: 538.6 g/mol
InChI Key: GADMQTPISFEKAT-UHFFFAOYSA-N
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Description

2-({11-acetyl-4-[(furan-2-yl)methyl]-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl}sulfanyl)-N-(4-ethoxyphenyl)acetamide is a useful research compound. Its molecular formula is C26H26N4O5S2 and its molecular weight is 538.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 538.13446229 g/mol and the complexity rating of the compound is 896. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

CHEMBL5076250, also known as 2-({11-acetyl-4-[(furan-2-yl)methyl]-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl}sulfanyl)-N-(4-ethoxyphenyl)acetamide, primarily targets the Bromodomain-containing protein 3 (BRD3) . BRD3 is a member of the bromodomain and extra terminal domain (BET) family, which plays a crucial role in regulating gene transcription.

Mode of Action

The compound interacts with its target, BRD3, by inhibiting its function . The exact mechanism of this interaction is not fully understood, but it is believed to involve the binding of the compound to the bromodomain of BRD3, thereby preventing BRD3 from interacting with acetylated histones and other proteins. This inhibition disrupts the normal function of BRD3, leading to changes in gene transcription.

Pharmacokinetics

These properties are crucial for understanding the compound’s bioavailability, i.e., the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

The result of CHEMBL5076250’s action is the inhibition of BRD3, which leads to changes in gene transcription. This can have various molecular and cellular effects, depending on the specific genes affected. For instance, if genes involved in cell proliferation are affected, this could potentially influence cell growth and division .

Properties

IUPAC Name

2-[[11-acetyl-4-(furan-2-ylmethyl)-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl]-N-(4-ethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N4O5S2/c1-3-34-18-8-6-17(7-9-18)27-22(32)15-36-26-28-24-23(25(33)30(26)13-19-5-4-12-35-19)20-10-11-29(16(2)31)14-21(20)37-24/h4-9,12H,3,10-11,13-15H2,1-2H3,(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GADMQTPISFEKAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C4=C(S3)CN(CC4)C(=O)C)C(=O)N2CC5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

538.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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